N-(3-bromophenyl)piperidin-4-amine dihydrochloride
Overview
Description
N-(3-bromophenyl)piperidin-4-amine dihydrochloride is a versatile chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-bromophenylamine with piperidin-4-one under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-bromophenyl)piperidin-4-amine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of N-(3-bromophenyl)piperidin-4-one.
Reduction: Formation of N-(3-bromophenyl)piperidin-4-amine.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
N-(3-bromophenyl)piperidin-4-amine dihydrochloride is widely used in scientific research due to its unique properties. It is employed in the synthesis of organic compounds, drug discovery, and as a building block in the development of new pharmaceuticals. Its applications extend to various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which N-(3-bromophenyl)piperidin-4-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-bromophenyl)piperidin-4-amine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(2-bromophenyl)piperidin-4-amine dihydrochloride
N-(4-bromophenyl)piperidin-4-amine dihydrochloride
N-(3-chlorophenyl)piperidin-4-amine dihydrochloride
These compounds share structural similarities but may exhibit different properties and applications due to variations in their chemical structure.
Properties
IUPAC Name |
N-(3-bromophenyl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;;/h1-3,8,10,13-14H,4-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVBEMZSOKDYLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=CC=C2)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229624-95-6 | |
Record name | N-(3-bromophenyl)piperidin-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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